BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Guide: 4-Chloro-5-
methoxynicotinaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

4-Chloro-5-
Compound Name:
methoxynicotinaldehyde

Cat. No.: B12958870

Get Quote

Executive Summary

4-Chloro-5-methoxynicotinaldehyde (CAS: 1256789-11-3) has emerged as a critical
heterocyclic building block, particularly in the synthesis of TRPML1 (Transient Receptor

Potential Mucolipin-1) modulators and bicyclic kinase inhibitors. Its structural uniqueness lies in
the dense functionalization of the pyridine ring—combining an electrophilic aldehyde, a
nucleophilic-labile chlorine, and an electron-donating methoxy group. This guide analyzes its
synthetic utility, comparative advantages over non-methoxylated analogs, and its pivotal role in
recent patent literature regarding autophagy and lysosomal storage disease therapeutics.

Chemical Profile & Strategic Value
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Feature Specification

IUPAC Name 4-Chloro-5-methoxypyridine-3-carbaldehyde
CAS Number 1256789-11-3

Molecular Formula C7HeCINO:2

Molecular Weight 171.58 g/mol

C3-Aldehyde: Handle for cyclization (e.g., to
naphthyridines).C4-Chlorine: Site for SNAr
Key Functionality displacement or Suzuki coupling.C5-Methoxy:

Modulates lipophilicity and metabolic stability.[1]
[2]

Why This Intermediate?

Unlike the more common 4,6-dichloronicotinaldehyde, the 5-methoxy variant offers a specific
electronic profile. The methoxy group at C5:

» Electronic Modulation: Increases electron density on the ring, tuning the reactivity of the C4-
chloride toward nucleophilic substitution.

o Solubility & Binding: Enhances solubility compared to the H-analog and often acts as a
hydrogen bond acceptor in protein binding pockets (e.g., TRPMLL1 pore region).

Synthetic Protocols & Methodology

The primary route to 4-Chloro-5-methoxynicotinaldehyde reported in high-impact patents
(e.g., W0O2021127333) utilizes Directed Ortho Lithiation (DoM). This method is superior to
Vilsmeier-Haack formylation for this specific substitution pattern due to the directing effects of
the substituents.

Protocol A: Directed Ortho Lithiation (Standard)

Source:W02021127333A1 (Vertex/Indivior context)
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Rationale: The C3-methoxy and C4-chloro groups cooperatively direct lithiation to the C5
position (which becomes C3 relative to the aldehyde in the final product naming).

Step-by-Step Workflow:

Preparation: Charge a flame-dried flask with 4-chloro-3-methoxypyridine (1.0 eq) and
anhydrous THF. Cool to -78 °C under nitrogen.

Lithiation: Dropwise add LDA (Lithium Diisopropylamide) (2.0 eq) over 20 minutes.

o Critical Control Point: Temperature must remain below -70 °C to prevent benzyne
formation or polymerization.

Equilibration: Stir at -78 °C for 30—60 minutes to ensure complete lithiation at the C5
position.

Formylation: Add anhydrous DMF (N,N-Dimethylformamide) (2.0 eq) dropwise.

Quench: Stir for 30 minutes at -78 °C, then warm to 0 °C. Quench with saturated NH4Cl
solution.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Na2SO0a4, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Typical Yield: 40-60% (Optimization can reach >80% with continuous flow reactors).

Visualization: Synthetic Pathway
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Caption: Directed ortho-lithiation strategy for the regioselective synthesis of the target
aldehyde.

Comparative Analysis: Performance in Drug Design

The utility of 4-Chloro-5-methoxynicotinaldehyde is best understood by comparing it to its
structural analogs in the context of SNAr reactivity and Biological Potency.
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Key Insight: The 5-methoxy group slightly deactivates the ring compared to the 5-fluoro or 5-H
analogs, allowing for more controlled nucleophilic attacks at the C4 position. This reduces side
reactions (like bis-substitution) during complex scaffold assembly.

Patent Landscape & Therapeutic Applications

Recent patent literature (2020—2024) heavily cites this intermediate in the development of
TRPML1 Modulators. TRPMLL1 is a lysosomal cation channel; its activation promotes
autophagy, offering a therapeutic route for neurodegenerative diseases like Alzheimer's and
Lysosomal Storage Disorders (LSDs).

Case Study: W02021127333 (Vertex/indivior)
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e Target: TRPML1 Agonist.

e Chemistry: The aldehyde of 4-chloro-5-methoxynicotinaldehyde is often converted to a
bicyclic system (e.g., via condensation with an amine), while the chlorine is displaced by an
amine or alkoxide to introduce diversity.

e Outcome: Compounds derived from this intermediate showed potent autophagy-inducing
activity (AC50 < 2 uM in TFEB translocation assays).

Visualization: Patent & Application Ecosystem
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Caption: Mapping the therapeutic impact of the intermediate from synthesis to disease
indication.

Experimental Validation: Downstream
Transformation

Proof of Utility: Conversion to 4,5-Dimethoxynicotinaldehyde

A common use of this intermediate is the displacement of the C4-chloro group to access fully
oxygenated pyridine cores.

Protocol (from W02021127333):
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o Dissolve: 4-Chloro-5-methoxynicotinaldehyde (1.0 eq) in Methanol.
e Reagent: Add Sodium Methoxide (NaOMe) (2.0 eq).

e Reaction: Heat to 60 °C for 5 hours. Monitor by TLC/LC-MS.

o Result: Complete conversion to 4,5-dimethoxynicotinaldehyde.

 Significance: This demonstrates the "switchable" nature of the C4 position, allowing
researchers to install various nucleophiles (alkoxy, amino, thio) at a late stage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. prepchem.com [prepchem.com]

e 2.US12054481B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-
ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide by racemate separation
by means of diastereomeric tartaric acid esters - Google Patents [patents.google.com]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12958870/docs?utm_src=pdf-body#comparative-guide-4-chloro-5-methoxynicotinaldehyde-in-drug-discovery
https://patents.google.com/patent/US12054481B2/en
https://patents.google.com/patent/US12054481B2/en
https://patents.google.com/patent/US12054481B2/en
https://orca.cardiff.ac.uk/id/eprint/157872/1/jcs259875.pdf
https://www.medchemexpress.com/trpml-modulator-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8570993/
https://patentimages.storage.googleapis.com/04/ee/8c/405aeb42e6a1ba/US11352330.pdf
https://www.benchchem.com/product/b12958870?utm_src=pdf-custom-synthesis#bc-rfq
https://prepchem.com/preparation-of-4-chloro-5-phenoxy-pyrimidine/
https://patents.google.com/patent/US12054481B2/en
https://patents.google.com/patent/US12054481B2/en
https://patents.google.com/patent/US12054481B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12958870?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

4. medchemexpress.com [medchemexpress.com]

5. Atomic insights into ML-SI3 mediated human TRPMLL1 inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

To cite this document: BenchChem. [Comparative Guide: 4-Chloro-5-
methoxynicotinaldehyde in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12958870/docs#comparative-guide-4-chloro-5-
methoxynicotinaldehyde-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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